URAT1/GLUT9 inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KPH2f is a novel, orally active compound known for its dual inhibition of URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9). It has shown significant potential in the treatment of hyperuricemia and gout by reducing serum uric acid levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KPH2f involves multiple steps, starting with the preparation of the naphthalene and pyridine rings. These rings are then linked through a flexible linker such as aminomethyl, amino, or oxygen to enhance the compound’s flexibility . The final product is obtained through a series of reactions, including condensation and cyclization, under controlled conditions.
Industrial Production Methods
Industrial production of KPH2f follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
KPH2f undergoes various chemical reactions, including:
Oxidation: KPH2f can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KPH2f can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of KPH2f, as well as substituted compounds with different functional groups .
科学研究应用
KPH2f has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its effects on cellular transport mechanisms.
Industry: Used in the development of new drugs targeting URAT1 and GLUT9.
作用机制
KPH2f exerts its effects by inhibiting URAT1 and GLUT9 transporters. This dual inhibition reduces the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid and lower serum uric acid levels . The compound shows minimal effects on other transporters like OAT1 and ABCG2, reducing the risk of drug-drug interactions .
相似化合物的比较
Similar Compounds
Verinurad: A selective URAT1 inhibitor with similar applications in treating hyperuricemia.
CDER167: Another dual inhibitor of URAT1 and GLUT9, showing potent uricosuric effects.
Uniqueness
KPH2f stands out due to its higher URAT1-inhibitory activity and better pharmacokinetic properties compared to similar compounds. It also demonstrates improved safety profiles, making it a promising candidate for further research and development .
属性
分子式 |
C24H16N3NaO2S |
---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
sodium;2-[[3-[(4-cyanonaphthalen-1-yl)amino]pyridin-4-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C24H17N3O2S.Na/c25-13-16-9-10-21(20-8-4-3-6-18(16)20)27-22-14-26-12-11-23(22)30-15-17-5-1-2-7-19(17)24(28)29;/h1-12,14,27H,15H2,(H,28,29);/q;+1/p-1 |
InChI 键 |
VFQCYGPPRZHSKX-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)CSC2=C(C=NC=C2)NC3=CC=C(C4=CC=CC=C43)C#N)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。